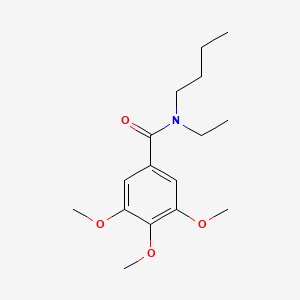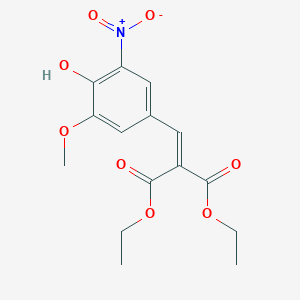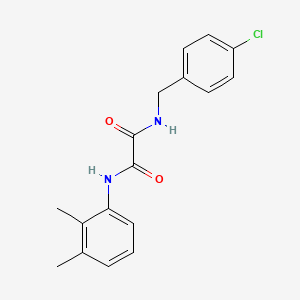
N-(4-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide, commonly known as CDDA, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CDDA belongs to the family of N-acylated α-amino acid derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of CDDA is not fully understood. However, it has been shown that CDDA inhibits the activity of various enzymes, including COX-2, MMP-9, and HDAC. Furthermore, CDDA has been shown to inhibit the activation of various signaling pathways, including NF-κB and MAPK.
Biochemical and Physiological Effects:
CDDA has been shown to have various biochemical and physiological effects. CDDA has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Furthermore, CDDA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. CDDA has also been shown to induce apoptosis in various cancer cell lines and to inhibit the growth and metastasis of cancer cells in animal models of cancer. In addition, CDDA has been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus.
Advantages and Limitations for Lab Experiments
CDDA has several advantages for lab experiments. CDDA is a small molecule drug that can be easily synthesized in large quantities. Furthermore, CDDA has been shown to be stable in various conditions, including in vivo. However, CDDA has several limitations for lab experiments. CDDA has low solubility in water, which limits its use in aqueous solutions. Furthermore, CDDA has low bioavailability, which limits its use in vivo.
Future Directions
There are several future directions for the research on CDDA. One future direction is to investigate the potential therapeutic applications of CDDA in various diseases, including inflammatory diseases, cancer, and viral infections. Another future direction is to investigate the mechanism of action of CDDA in more detail. Furthermore, future research could focus on optimizing the synthesis of CDDA to improve its yield and purity. Finally, future research could focus on developing novel formulations of CDDA to improve its bioavailability and solubility.
Synthesis Methods
The synthesis of CDDA involves the reaction of N-(4-chlorobenzyl)-2,3-dimethylphenylglycine with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the final product, CDDA. The synthesis of CDDA has been optimized to yield high purity and high yield.
Scientific Research Applications
CDDA has been extensively studied for its potential therapeutic applications. The anti-inflammatory properties of CDDA have been demonstrated in various animal models of inflammation. CDDA has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Furthermore, CDDA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
CDDA has also been studied for its anti-cancer properties. CDDA has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. CDDA has been shown to inhibit the growth and metastasis of cancer cells in animal models of cancer.
In addition, CDDA has been shown to possess anti-viral properties. CDDA has been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus. CDDA has been shown to inhibit the entry of viruses into host cells and to inhibit the activity of viral enzymes.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-4-3-5-15(12(11)2)20-17(22)16(21)19-10-13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHDAFDNIZRREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[1-(2-thienylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B5010883.png)
![2-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5010891.png)

![[1-(3,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5010915.png)
![diethyl ({[4-(benzyloxy)phenyl]amino}methylene)malonate](/img/structure/B5010923.png)
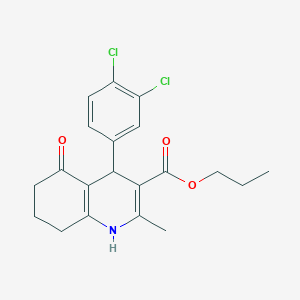
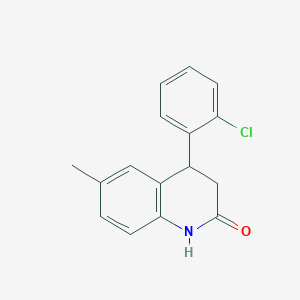
![methyl 4-({2,2,2-trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)benzoate](/img/structure/B5010940.png)
![N-[2-methoxy-5-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5010943.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5010951.png)
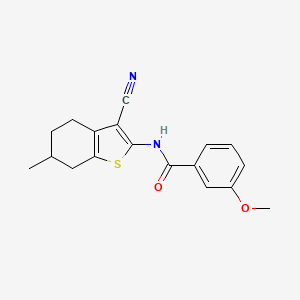
![(4aS*,8aR*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}decahydroisoquinoline](/img/structure/B5010960.png)
